

A Comparative Spectroscopic Analysis of 2,2-Diphenylpropionic Acid and Its Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diphenylpropionic acid

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This guide provides a detailed spectroscopic comparison of **2,2-Diphenylpropionic acid** with its common precursors, benzophenone and methyl acetate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic features that differentiate these molecules, supported by experimental data and protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2-Diphenylpropionic acid**, benzophenone, and methyl acetate, facilitating a clear comparison of their structural features.

Table 1: ¹H NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,2-Diphenylpropionic acid	~7.2-7.4	Multiplet	Aromatic protons
	~1.9	Singlet	Methyl protons (-CH ₃)
	~12.0	Singlet (broad)	Carboxylic acid proton (-COOH)
Benzophenone	~7.8	Multiplet	Aromatic protons (ortho to C=O)
	~7.5-7.6	Multiplet	Aromatic protons (meta and para to C=O)[1]
Methyl Acetate	3.67	Singlet	Methyl ester protons (-OCH ₃)[2]
	2.05	Singlet	Acetate protons (-COCH ₃)[2]

Table 2: ¹³C NMR Data

Compound	Chemical Shift (δ) ppm	Assignment
2,2-Diphenylpropionic acid	~178	Carboxylic acid carbon (-COOH)
~145	Aromatic carbons (ipso)	
~128	Aromatic carbons	
~55	Quaternary carbon	
~25	Methyl carbon (-CH ₃)	
Benzophenone	~195	Carbonyl carbon (C=O)[3]
~138	Aromatic carbon (ipso)	
~132	Aromatic carbon	
~130	Aromatic carbon	
~128	Aromatic carbon	
Methyl Acetate	~171	Carbonyl carbon (C=O)
~52	Methyl ester carbon (-OCH ₃)	
~21	Acetate carbon (-COCH ₃)	

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm ⁻¹)	Functional Group
2,2-Diphenylpropionic acid	2500-3300 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)	
~3050	C-H stretch (aromatic)	
1400-1600	C=C stretch (aromatic)	
Benzophenone	1650-1670	C=O stretch (ketone)[3]
>2900	C-H stretch (aromatic)[1]	
1400-1600	C=C stretch (aromatic)	
Methyl Acetate	~1745	C=O stretch (ester)
1000-1300	C-O stretch (ester)	
~2950	C-H stretch (aliphatic)	

Table 4: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2,2-Diphenylpropionic acid	226.27[4]	226 (M+), 181 ([M-COOH]+), 167, 103, 43[4]
Benzophenone	182.22	182 (M+), 105 ([C ₆ H ₅ CO]+), 77 ([C ₆ H ₅]+)
Methyl Acetate	74.08[5]	74 (M+), 59, 43 ([CH ₃ CO]+)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the solid sample (**2,2-Diphenylpropionic acid**, Benzophenone) or 5-10 μ L of the liquid sample (Methyl Acetate) was dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).

- **Data Acquisition:** ^1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were necessary due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples (**2,2-Diphenylpropionic acid**, Benzophenone), a small amount of the sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For the liquid sample (Methyl Acetate), a thin film was prepared between two KBr plates.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or clean KBr plates was recorded. The IR spectrum of the sample was then acquired over a range of 4000-400 cm^{-1} . Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The interferogram was Fourier transformed to generate the final IR spectrum, which was plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

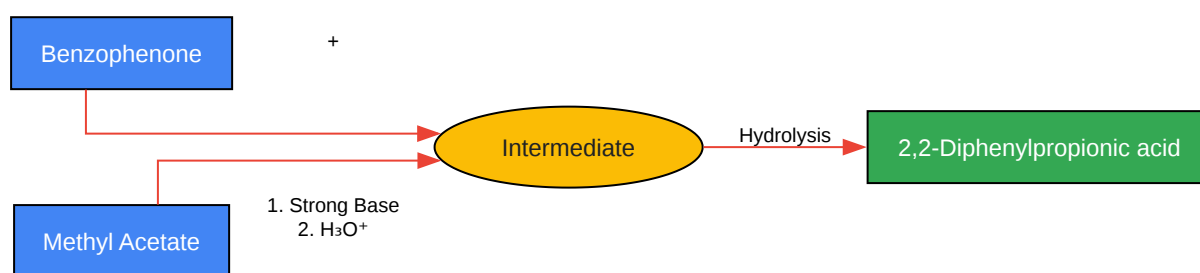
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample (typically 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** The sample solution was introduced into the mass spectrometer using a direct infusion or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed.

- Data Analysis: The mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product.



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Caption: Synthetic pathway to **2,2-Diphenylpropionic acid**.

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